![molecular formula C16H20N2O5 B2395542 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034520-77-7](/img/structure/B2395542.png)
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
2,5-Dimethylfuran is a liquid organic compound with a strong, aromatic odor . It’s used in various applications, including as a potential biofuel . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
2,5-Dimethylfuran can be synthesized from 5-hydroxymethylfurfural (HMF), which is derived from biomass . Furan can be made from furfural, which is obtained from agricultural byproducts .Molecular Structure Analysis
The molecular structure of 2,5-dimethylfuran consists of a furan ring with two methyl groups attached to the 2 and 5 positions . Furan itself is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
2,5-Dimethylfuran is a liquid at room temperature with a strong, aromatic odor . Furan is a colorless, volatile liquid with a boiling point of 31.36°C .Scientific Research Applications
Biofuel Production
Furans, including 2,5-dimethylfuran (DMF), have garnered interest as second-generation biofuels. DMF can be synthesized from fructose through acid-catalyzed dehydration, followed by copper-ruthenium-catalyzed hydrogenolysis. Compared to ethanol, DMF offers advantages such as higher volumetric energy density, a higher research octane number (RON), and lower water solubility .
Chemical Kinetics Studies
Researchers have studied the oxidation of DMF using shock tube experiments and chemical kinetic modeling. A detailed kinetic model based on quantum chemical calculations describes the initial DMF consumption reactions and important intermediates. The model is validated against experimental data, including shock tube ignition delay times and thermal decomposition speciation measurements. Sensitivity and reaction flux analyses reveal key reactions responsible for DMF decomposition and intermediate/product species formation .
Crystallography and Structural Studies
While not directly related to applications, crystallographic studies provide valuable insights into the compound’s structure. For instance, the crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)- could aid in understanding its behavior and interactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZAWAWGYBGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide |
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